molecular formula C21H20ClFN4OS B2625427 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216811-42-5

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2625427
CAS RN: 1216811-42-5
M. Wt: 430.93
InChI Key: YQCADCPMLBQAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4OS and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Chemical Properties

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride belongs to a class of compounds with significant biological and therapeutic potential. The scientific research around compounds similar to this chemical structure has focused on their pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitumor, and CNS (Central Nervous System) effects.

  • Conversion to Potent CNS Drugs : Compounds such as imidazoles and benzimidazoles, related to the chemical structure of interest, have been studied for their potential conversion into more potent drugs targeting the central nervous system. This research avenue explores the synthesis of novel compounds that could address the rising incidence of challenging new CNS diseases (S. Saganuwan, 2020).

  • Antitumor Activity : Imidazole derivatives have been reviewed for their antitumor activities. The structure-function relationship of these compounds has been explored to understand their mechanism of action and potential in cancer treatment. This research highlights the therapeutic relevance of imidazole and benzimidazole derivatives, indicating the potential of similar compounds for antitumor applications (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

  • Antioxidant and Anti-inflammatory Agents : Research has also focused on the development of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. This work involves synthesizing new compounds and evaluating their efficacy, highlighting the importance of thiazole derivatives in medicinal chemistry (Dattatraya G. Raut et al., 2020).

  • DNA Binding and Fluorescent Staining : Certain benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding affinity to the minor groove of double-stranded DNA. These compounds are widely used as fluorescent DNA stains, providing insights into chromosome and nuclear structures and functions (U. Issar, R. Kakkar, 2013).

  • Structural Activity Relationships : The exploration of structural activity relationships (SAR) among benzothiazole derivatives has revealed their significance in medicinal chemistry. These studies have detailed the pharmacological activities linked to structural modifications, underscoring the therapeutic versatility of benzothiazole and its derivatives (M. Bhat, S. L. Belagali, 2020).

properties

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4OS.ClH/c1-15-6-7-18-19(12-15)28-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)16-4-2-5-17(22)13-16;/h2,4-8,11-14H,3,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCADCPMLBQAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.